molecular formula C10H12N4O2 B10915852 N-(1-ethyl-1H-pyrazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide

N-(1-ethyl-1H-pyrazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B10915852
M. Wt: 220.23 g/mol
InChI Key: DJBDFLPAGWCJBX-UHFFFAOYSA-N
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Description

N~3~-(1-ETHYL-1H-PYRAZOL-3-YL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE is a heterocyclic compound that features both pyrazole and isoxazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(1-ETHYL-1H-PYRAZOL-3-YL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE typically involves the formation of the pyrazole and isoxazole rings followed by their coupling. One common method involves the reaction of 1-ethyl-1H-pyrazol-3-amine with 5-methyl-3-isoxazolecarboxylic acid under suitable conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N~3~-(1-ETHYL-1H-PYRAZOL-3-YL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated compound.

Scientific Research Applications

N~3~-(1-ETHYL-1H-PYRAZOL-3-YL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic effects in treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-(1-ETHYL-1H-PYRAZOL-3-YL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate these targets’ activity, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N~3~-(1-ETHYL-1H-PYRAZOL-3-YL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of pyrazole and isoxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

N-(1-ethylpyrazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C10H12N4O2/c1-3-14-5-4-9(12-14)11-10(15)8-6-7(2)16-13-8/h4-6H,3H2,1-2H3,(H,11,12,15)

InChI Key

DJBDFLPAGWCJBX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)NC(=O)C2=NOC(=C2)C

Origin of Product

United States

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